5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a nitrogen-containing heterocyclic compound Compounds with this structure are known for their significant biological activities and are often found in medicinal and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation in industrial settings allows for efficient and rapid production with high yields. Additionally, the scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazolo ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like sodium hypochlorite and lead tetraacetate for oxidative cyclization, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions can produce reduced forms with different functional groups.
Scientific Research Applications
5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it binds to the Janus kinase enzymes, preventing their activation and subsequent signaling pathways involved in inflammation and cell proliferation . Additionally, its role as a RORγt inverse agonist involves modulating the activity of the retinoic acid receptor-related orphan receptor gamma, which plays a crucial role in immune response regulation .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: This compound has a similar triazolo ring structure but differs in the presence of a hydroxyl group at the 7th position.
1,2,4-Triazolo[1,5-a]pyrimidine: Another similar compound with a pyrimidine ring fused to the triazolo ring.
Uniqueness
5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern and the presence of a methyl group at the 5th position. This structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXDBHYMMQDBLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=NN12)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724439 |
Source
|
Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214901-53-7 |
Source
|
Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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